molecular formula C12H18O2 B2427316 [3-(2,2-Dimethylpropoxy)phenyl]methanol CAS No. 444922-27-4

[3-(2,2-Dimethylpropoxy)phenyl]methanol

Cat. No.: B2427316
CAS No.: 444922-27-4
M. Wt: 194.274
InChI Key: MWGDRRKXELMCDN-UHFFFAOYSA-N
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Description

[3-(2,2-Dimethylpropoxy)phenyl]methanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by a phenyl group substituted with a methanol group and a 2,2-dimethylpropoxy group. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

IUPAC Name

[3-(2,2-dimethylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDRRKXELMCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2-Dimethylpropoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(2,2-Dimethylpropoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Chemistry

One of the primary applications of [3-(2,2-Dimethylpropoxy)phenyl]methanol is as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

  • Nucleophilic Aromatic Substitution : This reaction allows for the introduction of different functional groups into the aromatic ring, expanding its utility in synthesizing derivatives with specific properties.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form quinones or reduced to yield hydroquinones, both of which are valuable in organic synthesis and materials science.

Biological Research

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential biological activities. Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Additionally, its antioxidant capabilities suggest applications in preventing oxidative stress-related damage in biological systems.

Pharmaceutical Applications

Drug Development

The compound is currently under investigation for its potential therapeutic applications. Its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions positions it as a promising candidate in drug design. Ongoing research aims to elucidate its mechanisms of action and evaluate its efficacy in treating various diseases.

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is utilized in the manufacture of polymers and resins due to its stability and reactivity. Its incorporation into polymer matrices can enhance material properties such as durability and thermal resistance. This application is particularly relevant in industries focused on advanced materials and coatings.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Chemical Synthesis Precursor for organic moleculesVersatile reactivity; enables functionalization
Biological Research Antimicrobial agent; antioxidantPotential therapeutic applications
Pharmaceuticals Drug developmentInteraction with biological targets
Industrial Production of polymers and resinsEnhances material properties

Case Studies

  • Synthesis of Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. This research highlights its potential as a base compound for developing new antibiotics.
  • Polymer Composite Development : In an industrial application, researchers incorporated this compound into epoxy resins. The resulting composites showed improved thermal stability and mechanical strength compared to traditional formulations.
  • Drug Formulation Studies : Preliminary studies investigating the compound's interaction with specific enzymes have shown promise in drug formulation processes aimed at enhancing bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of [3-(2,2-Dimethylpropoxy)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    [3-(2,2-Dimethylpropoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [3-(2,2-Dimethylpropoxy)phenyl]acetone: Contains an acetone group instead of methanol.

    [3-(2,2-Dimethylpropoxy)phenyl]amine: Contains an amine group instead of methanol.

Uniqueness

[3-(2,2-Dimethylpropoxy)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Biological Activity

[3-(2,2-Dimethylpropoxy)phenyl]methanol is a compound with potential biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H18_{18}O
  • Molecular Weight : 206.29 g/mol

This structure includes a phenolic moiety attached to a dimethylpropoxy group, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential applications in treating infections.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have revealed promising results in inhibiting cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The phenolic structure allows for electron donation, neutralizing free radicals and reducing oxidative damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell survival.
  • Cell Signaling Modulation : Interaction with cellular receptors may alter signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant reduction in oxidative stress markers,
AntimicrobialEfficacy against E. coli and S. aureus ,
AnticancerInhibition of proliferation in cancer cell lines ,

Table 2: Comparison with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
This compoundModerateEffective against MRSAHigh
PhenolHighModerateModerate
ResveratrolHighLowHigh

Case Studies

  • Antioxidant Study : A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
  • Antimicrobial Research : In vitro tests indicated that the compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its relevance in developing new antibiotics.
  • Cancer Cell Line Studies : Research involving human cervical adenocarcinoma (HeLa) cells showed that treatment with the compound led to a significant decrease in cell viability, indicating its potential as an anticancer agent.

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